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Compound of Interest

Compound Name:
(R)-Methyl 2-(Piperidin-3-

Yl)Acetate Hydrochloride

Cat. No.: B1389063 Get Quote

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its

prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its

favorable physicochemical properties and ability to form key interactions with biological targets

make it a privileged scaffold in drug design.[2] Within this class, chiral substituted piperidines

are of paramount importance, as the stereochemistry often dictates the molecule's interaction

with its biological target, influencing potency, selectivity, and overall pharmacological profile.[3]

[4]

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a valuable chiral building block that

provides a pre-defined stereocenter at the C3 position of the piperidine ring.[5][6] This specific

enantiomer serves as a versatile synthon, offering researchers two distinct points for chemical

modification: the secondary amine of the piperidine ring and the methyl ester side chain.[6] This

dual reactivity allows for the systematic construction of diverse molecular libraries, enabling the

exploration of new chemical space in the pursuit of novel therapeutic agents, particularly for

central nervous system (CNS) disorders.[1] This guide provides a detailed overview of the

compound's properties and robust protocols for its application in key synthetic transformations

relevant to drug discovery programs.

Physicochemical and Structural Data
A thorough understanding of a building block's properties is fundamental to its effective use in

synthesis. The key characteristics of (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl are summarized
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below.

Property Value Source(s)

CAS Number 865157-03-5 [7][8]

Molecular Formula C₈H₁₆ClNO₂ [8][9]

Molecular Weight 193.67 g/mol [8]

Appearance
White to off-white

solid/crystalline powder
[6][8]

Solubility

Highly soluble in water,

methanol, and other polar

organic solvents

[6]

Storage

Store in a sealed container

under an inert atmosphere at

room temperature

[8]

Core Synthetic Applications: A Dually Reactive
Scaffold
The synthetic utility of (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl stems from its two primary

functional groups. This allows for a divergent approach to library synthesis, where either the

ring nitrogen or the side-chain ester can be selectively modified.

N-Functionalization: The secondary amine is a nucleophilic center, readily undergoing

reactions like N-alkylation, N-arylation, and acylation. This is a common strategy to modulate

a molecule's potency, selectivity, and pharmacokinetic properties.[10]

Side-Chain Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic

acid, which can then be coupled with various amines to form a diverse array of amides.

Alternatively, the ester itself can be targeted by other nucleophiles.

The following diagram illustrates the versatility of this building block in a typical drug discovery

workflow.
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N-Functionalization Side-Chain Modification

(R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl
(Starting Material)

N-Alkylation / N-Arylation
(e.g., Reductive Amination)

 R-CHO,
Na(OAc)3BH

Amide Coupling
(Acylation of Nitrogen)

 R-COOH,
HATU, DIPEA

Ester Hydrolysis

 LiOH or HCl (aq)

Diverse N-Substituted
Piperidine Library (R)-2-(Piperidin-3-yl)acetic acid

Amide Coupling
(with various amines)

Diverse Side-Chain Amide
Library

Click to download full resolution via product page

Caption: Synthetic versatility of (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl.

Experimental Protocols
The following protocols provide detailed, validated methods for the most common and critical

synthetic transformations involving (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl.

Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds

under mild conditions and is tolerant of a broad range of functional groups, making it ideal for

medicinal chemistry applications.[11]
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Rationale: This two-step, one-pot reaction first involves the formation of an iminium

intermediate between the piperidine nitrogen and an aldehyde or ketone. This intermediate is

then selectively reduced by a mild hydride agent, typically sodium triacetoxyborohydride

(STAB), to yield the N-alkylated product.[11] STAB is preferred as it is less basic and more

selective for iminiums over carbonyls compared to other reducing agents like sodium

borohydride.

Materials:

(R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl

Aldehyde or Ketone (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[11]

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

To a round-bottom flask, add (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl (1.0 eq) and dissolve

or suspend it in dichloromethane.

Add triethylamine (1.1 eq) to neutralize the HCl salt and free the secondary amine. Stir for

10-15 minutes at room temperature.

Add the desired aldehyde or ketone (1.1 eq). Stir the mixture for 30-60 minutes at room

temperature to facilitate the formation of the iminium intermediate.

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[11]
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Continue stirring at room temperature for 4-16 hours. Monitor the reaction's progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, carefully quench the reaction by the slow addition of

saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the

aqueous layer twice more with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the crude product via flash column chromatography on silica gel to yield the desired N-

alkylated product.

Protocol 2: Amide Bond Formation at the Piperidine
Nitrogen
Coupling the piperidine nitrogen with a carboxylic acid is a fundamental transformation for

building potential drug candidates. The use of modern coupling agents provides a reliable and

high-yielding method.[12]

Rationale: Direct condensation of an amine and a carboxylic acid to form an amide is generally

inefficient as it forms a non-reactive ammonium carboxylate salt.[12] Coupling reagents such

as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are

used to convert the carboxylic acid into a highly reactive activated ester intermediate, which is

then readily attacked by the amine nucleophile to form the stable amide bond.[12] A non-

nucleophilic base like DIPEA is required to neutralize acids formed during the reaction without

interfering with the coupling process.

Materials:

(R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl (1.1 eq)

Carboxylic Acid (1.0 eq)
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HATU (1.1 eq)[12]

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl Acetate

5% aqueous Lithium Chloride (LiCl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Activation Step 2: Coupling

Carboxylic Acid
(R-COOH)

HATU + DIPEA
in DMF

Activated
O-Acylisourea Ester

(R)-Methyl 2-(Piperidin-3-Yl)Acetate
(Free Base)

Nucleophilic Attack Final Amide Product

Click to download full resolution via product page

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

In a flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq)

and HATU (1.1 eq) in anhydrous DMF.

Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30

minutes to pre-activate the carboxylic acid.

In a separate flask, dissolve or suspend (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl (1.1 eq) in

a small amount of DMF and add DIPEA (1.0 eq) to form the free base.
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Add the amine solution from step 3 to the pre-activated acid mixture from step 2.

Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with 5% aqueous LiCl (this helps to remove DMF),

saturated aqueous NaHCO₃, and finally with brine.[12]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion
(R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl is a high-value, versatile chiral building block for drug

discovery. Its defined stereochemistry and dual reactive sites provide a robust platform for the

efficient synthesis of novel and diverse compound libraries. The protocols detailed in this guide

offer reliable and scalable methods for its incorporation into medicinal chemistry programs,

facilitating the development of next-generation therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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